(1S,4R)-Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate
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Description
The compound "(1S,4R)-Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate" is a chiral molecule that is of interest in the field of organic chemistry due to its potential applications in pharmaceuticals and as an intermediate in various chemical syntheses. The papers provided discuss the synthesis and properties of similar cyclopentane derivatives, which are structurally related to the compound .
Synthesis Analysis
The synthesis of related cyclopentane derivatives often involves strategies such as parallel kinetic resolution and intramolecular cyclization. For instance, the preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates was achieved through the kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate . Similarly, the total synthesis of enantiopure methyl cyclopentanecarboxylates was carried out using a novel strategy involving the transformation of nitrohexofuranoses into cyclopentylamines, which includes a key intramolecular cyclization step leading to 2-oxabicyclo[2.2.1]heptane derivatives . These methods highlight the importance of controlling stereochemistry in the synthesis of chiral cyclopentane derivatives.
Molecular Structure Analysis
The molecular structure of cyclopentane derivatives is characterized by the presence of multiple chiral centers, which are crucial for their biological activity and chemical reactivity. The papers describe the synthesis of enantiopure compounds, indicating that the stereochemistry of each chiral center is well-defined and critical for the desired properties of the molecules . The molecular mechanism-based calculations used to rationalize differences in reactivity during the key cyclization step also underscore the significance of the three-dimensional arrangement of atoms within these molecules .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of cyclopentane derivatives are complex and require precise control over reaction conditions and stereochemistry. For example, the iodolactamization step described in the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate is a key reaction that yields a highly functionalized lactam intermediate . This reaction, along with others mentioned in the papers, demonstrates the intricate nature of the synthetic routes employed to obtain these compounds and the necessity for detailed mechanistic understanding to achieve high efficiency and selectivity.
Physical and Chemical Properties Analysis
While the papers provided do not directly discuss the physical and chemical properties of "(1S,4R)-Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate," they do provide insights into the properties of structurally related compounds. The enantiopure nature of these compounds suggests that they would exhibit specific optical activities, which is an important physical property in chiral molecules. Additionally, the presence of functional groups such as the tert-butoxycarbonyl amino group and carboxylate ester would influence the compound's solubility, reactivity, and potential interactions with biological targets .
Scientific Research Applications
Enantioselective Synthesis
The compound has been applied in enantioselective synthesis processes. For example, it was synthesized with high optical purity through a Pd-catalyzed amide coupling with vinyl triflate, followed by oxazole formation. This method provides a way to obtain oxazole subunit positional isomers in macrocyclic azole peptides without racemization, showcasing its utility in precise synthetic chemistry applications (Magata et al., 2017).
Divergent Synthesis
The compound is also a starting point in divergent synthesis, where reactions with enamines can produce different products depending on solvent choice and temperature. This versatility allows for the synthesis of various cyclic and acyclic structures, demonstrating the compound's role in facilitating diverse chemical syntheses (Rossi et al., 2007).
Precursor for Proline Derivatives
It serves as a precursor for the synthesis of trans-4-methylproline. The hydrogenation of the compound under various conditions highlights its importance in the production of valuable amino acid derivatives, which have wide applications in peptide synthesis and pharmaceutical research (Nevalainen & Koskinen, 2001).
Group Migration Studies
Studies on tert-butyloxycarbonyl (Boc) group migration using the compound have provided insights into reaction mechanisms. These studies contribute to understanding chemical reactivity and synthetic strategy optimization, particularly in the context of modifying bioactive molecules (Xue & Silverman, 2010).
Directed Hydrogenation
The compound has been used in directed hydrogenation methods to achieve highly selective synthesis of cyclopentanecarboxylic acid methyl esters. This application underscores its role in developing stereoselective synthesis strategies, critical for creating compounds with specific desired properties (Smith et al., 2001).
properties
IUPAC Name |
methyl (1S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-ene-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-9-6-5-8(7-9)10(14)16-4/h5-6,8-9H,7H2,1-4H3,(H,13,15)/t8-,9+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLDTKMTZPXEAZ-BDAKNGLRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C=C1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H](C=C1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,4R)-Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate |
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